molecular formula C22H37NO7 B11826127 Benzyl-PEG5-NHBoc

Benzyl-PEG5-NHBoc

Cat. No.: B11826127
M. Wt: 427.5 g/mol
InChI Key: OQPCQSZCXAZRET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl-PEG5-NHBoc is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . This compound is particularly valuable in the field of chemical biology and drug discovery due to its ability to facilitate the degradation of specific proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-PEG5-NHBoc typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

    Substitution Reaction: Starting with 2-(2-(trityl)-ethoxy)-1-alcohol and 2-(2-(benzyloxy)-ethoxy)-ethyl-4-p-toluenesulfonic acid ester, a substitution reaction is carried out to generate the first intermediate product.

    Catalytic Hydrogenation: The first intermediate product undergoes catalytic hydrogenation with hydrogen to remove the trityl protecting group.

    Nucleophilic Substitution: The resulting product is then subjected to nucleophilic substitution with Boc anhydride to form the second intermediate product.

    Further Substitution: The second intermediate product undergoes another nucleophilic substitution with p-toluenesulfonyl chloride to generate the third intermediate product.

    Azide Formation and Reduction: The third intermediate product reacts with sodium azide to form the fourth intermediate product, which is then reduced with hydrogen to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key factors include temperature control, reaction time, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Benzyl-PEG5-NHBoc can undergo various chemical reactions, including:

    Substitution Reactions: Commonly used in the synthesis process.

    Hydrogenation: Used to remove protecting groups.

    Nucleophilic Substitution: Involved in multiple steps of the synthesis.

Common Reagents and Conditions

    Catalytic Hydrogenation: Hydrogen gas and a suitable catalyst (e.g., palladium on carbon).

    Nucleophilic Substitution: Boc anhydride, p-toluenesulfonyl chloride, and sodium azide.

    Solvents: Common solvents include dichloromethane, methanol, and tetrahydrofuran.

Major Products Formed

The major product formed from these reactions is this compound, which serves as a linker in the synthesis of PROTAC molecules.

Scientific Research Applications

Benzyl-PEG5-NHBoc has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Benzyl-PEG5-NHBoc functions as a linker in PROTAC molecules, which consist of two ligands connected by a linker. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. The PROTAC molecule brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl-PEG5-NHBoc is unique due to its specific chain length and functional groups, which provide optimal properties for the synthesis of PROTAC molecules. Its structure allows for efficient protein degradation, making it a valuable tool in chemical biology and drug discovery .

Properties

Molecular Formula

C22H37NO7

Molecular Weight

427.5 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C22H37NO7/c1-22(2,3)30-21(24)23-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-19-20-7-5-4-6-8-20/h4-8H,9-19H2,1-3H3,(H,23,24)

InChI Key

OQPCQSZCXAZRET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC1=CC=CC=C1

Origin of Product

United States

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